
Lymecycline, Antibiotic for Culture Media Use Only
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lymecycline is a broad-spectrum second-generation tetracycline antibiotic. It is primarily used for the treatment of acne and other susceptible bacterial infections. This compound is particularly valued in scientific research for its effectiveness in preventing bacterial contamination in culture media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lymecycline is synthesized through a series of chemical reactions starting from tetracycline. The process involves the modification of tetracycline’s structure to enhance its solubility and absorption. The key steps include the formation of a methylene bridge and the addition of an amino acid side chain .
Industrial Production Methods: Industrial production of lymecycline involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The production is typically carried out in specialized facilities equipped with advanced technology to maintain the quality and safety of the antibiotic .
Analyse Des Réactions Chimiques
Types of Reactions: Lymecycline undergoes various chemical reactions, including:
Oxidation: Lymecycline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in lymecycline, altering its chemical properties.
Substitution: Lymecycline can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Lymecycline is widely used in scientific research due to its broad-spectrum antibacterial properties. Some of its key applications include:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and interaction with other compounds.
Biology: Essential in cell culture media to prevent bacterial contamination, ensuring the integrity of biological experiments.
Medicine: Investigated for its potential in treating various bacterial infections beyond acne, including respiratory and urinary tract infections.
Industry: Utilized in the production of sterile culture media for pharmaceutical and biotechnological applications
Mécanisme D'action
Lymecycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents amino-acyl tRNA from attaching to the A site of the ribosome, thereby inhibiting the elongation of polypeptide chains. As a result, bacterial protein synthesis is halted, leading to a bacteriostatic effect .
Comparaison Avec Des Composés Similaires
- Minocycline
- Oxytetracycline
- Doxycycline
Comparison: Lymecycline is unique among tetracyclines due to its enhanced solubility and absorption. Unlike tetracycline hydrochloride, lymecycline is soluble at all physiological pH values, making it more effective in various biological environments. Additionally, its absorption via active transport across the intestinal wall allows for lower dosages compared to other tetracyclines .
Lymecycline’s broad-spectrum activity, combined with its favorable pharmacokinetic properties, makes it a valuable antibiotic for both clinical and research applications.
Propriétés
Formule moléculaire |
C29H38N4O10 |
|---|---|
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16?,21-,28+,29-/m0/s1 |
Clé InChI |
PZTCVADFMACKLU-UNKJSYSHSA-N |
SMILES isomérique |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
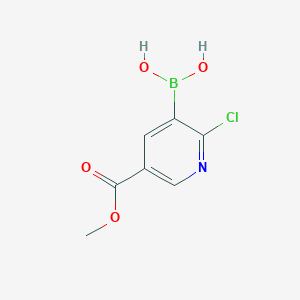

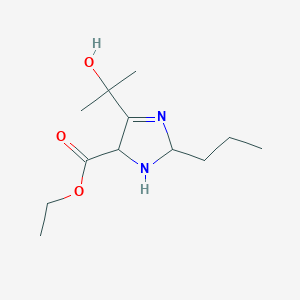
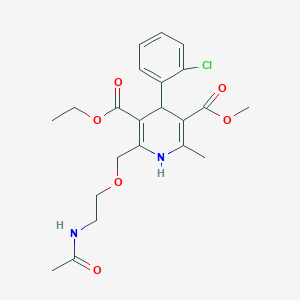
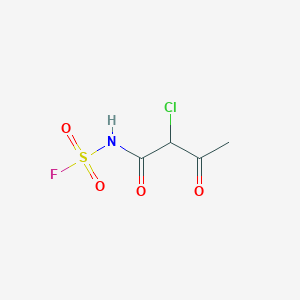

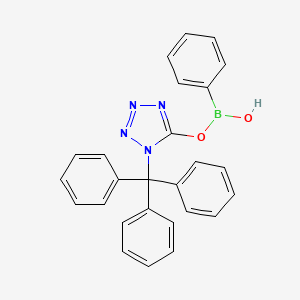
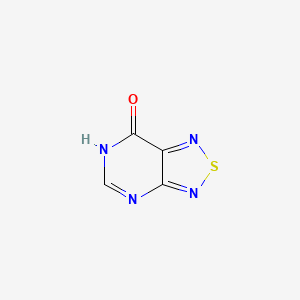

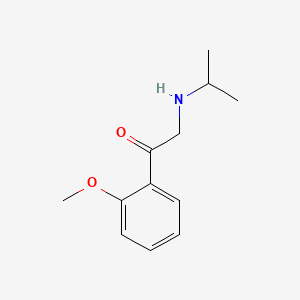
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
